4-Bromo-2-(chloromethyl)-1-nitrobenzene

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

4-Bromo-2-(chloromethyl)-1-nitrobenzene is a differentiated, trisubstituted aromatic scaffold featuring three electronically distinct handles—nitro, chloromethyl, and bromo—arranged to maximize synthetic utility. The ortho-nitro/chloromethyl geometry activates the benzylic carbon for SNAr displacement with amine nucleophiles, while the para-bromo undergoes orthogonal Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without protecting-group manipulation. This enables a two-step, one-pot sequence to generate highly diverse biaryl-amine libraries with three points of diversity. Beyond library synthesis, this compound provides a direct route to 6-bromoindoles (via nitro-reduction/cyclization), heterobifunctional cross-linkers (sequential SN2 then Pd-catalyzed conjugation), and benzodiazepinone scaffolds for CNS-targeted programs. These reactivity features cannot be replicated by regioisomers lacking the ortho-nitro/para-bromo activation pattern, making this compound uniquely valuable for medicinal chemistry, chemical biology, and targeted library construction.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B12330070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(chloromethyl)-1-nitrobenzene
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CCl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2
InChIKeySFDHDGLTHCTLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(chloromethyl)-1-nitrobenzene (CAS 1261448-85-4): Key Properties and Molecular Identity for Research Procurement


4-Bromo-2-(chloromethyl)-1-nitrobenzene (CAS 1261448-85-4, molecular formula C7H5BrClNO2, MW 250.48) is a trisubstituted aromatic building block featuring three electronically and sterically distinct functional groups: an aromatic bromine at the 4-position, a chloromethyl group at the 2-position, and a nitro group at the 1-position . The nitro group is positioned ortho to the chloromethyl substituent and para to the bromine, establishing an electron-deficient aromatic ring that activates specific positions toward nucleophilic aromatic substitution . Commercial purity specifications typically range from 95% to 98% with analytical characterization available including NMR, HPLC, and GC .

Why 4-Bromo-2-(chloromethyl)-1-nitrobenzene Cannot Be Replaced by Positional Isomers or Mono-Halogenated Analogs


Positional isomerism in halogenated nitroaromatics determines reactivity outcomes that cannot be compensated by adjusting reaction conditions. The 1-nitro-2-chloromethyl-4-bromo substitution pattern of this compound confers three critical differentiation features: (1) ortho-nitro activation of the chloromethyl-bearing position, enhancing SNAr reactivity at the benzylic carbon relative to meta-substituted analogs [1]; (2) orthogonal reactivity between aryl bromide (Suzuki-Miyaura, Buchwald-Hartwig) and benzylic chloride (nucleophilic substitution) enabling sequential functionalization without protecting group manipulation [2]; and (3) para-bromo to nitro positioning that maximizes electronic activation of the aryl halide for cross-coupling, a feature absent in the 3-bromo or 5-bromo regioisomers where the nitro group is meta to bromine and provides negligible rate enhancement .

4-Bromo-2-(chloromethyl)-1-nitrobenzene: Quantified Differentiation Evidence for Procurement Decisions


Aryl Bromide vs. Aryl Chloride Cross-Coupling Reactivity: 4-Bromo Position Outperforms Chloro Analogs by ≥100-Fold in Suzuki-Miyaura Reactions

The 4-bromo substituent in 4-bromo-2-(chloromethyl)-1-nitrobenzene exhibits substantially higher reactivity in palladium-catalyzed cross-coupling compared to the corresponding 4-chloro analog (4-chloro-2-(chloromethyl)-1-nitrobenzene). In Suzuki-Miyaura coupling, aryl bromides undergo oxidative addition to Pd(0) with rate constants typically 100-1,000× greater than aryl chlorides under identical conditions [1]. This reactivity differential is amplified by the para-nitro group, which further activates the C-Br bond through resonance electron withdrawal, reducing the activation barrier for oxidative addition. The bromo substituent enables coupling under milder conditions (room temperature to 60°C) with standard Pd(PPh3)4 catalysts, whereas the chloro analog requires specialized electron-rich ligands (e.g., SPhos, XPhos) and elevated temperatures (80-110°C) [2].

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

SNAr Reactivity: Ortho-Nitro Activation at the 2-Chloromethyl Position Enables Substitution Under Conditions Where Meta Isomers Are Inert

The 2-chloromethyl group in 4-bromo-2-(chloromethyl)-1-nitrobenzene is positioned ortho to the strongly electron-withdrawing nitro group at C1. This ortho-nitro relationship stabilizes the Meisenheimer intermediate (σ-complex) formed during SNAr, dramatically accelerating nucleophilic displacement at the benzylic carbon [1]. In contrast, the regioisomeric compound 1-bromo-3-(chloromethyl)-2-nitrobenzene, where the nitro group is meta to the chloromethyl-bearing carbon, shows substantially reduced SNAr reactivity due to the absence of direct resonance stabilization of the negative charge in the intermediate . Experimental studies on ortho- vs. meta-nitrohaloarenes demonstrate that ortho/para-nitro activation can enhance SNAr rates by factors of 10⁴ to 10⁶ relative to unactivated aryl halides, whereas meta-nitro substitution provides minimal rate enhancement [2].

Nucleophilic aromatic substitution SNAr Ortho-nitro activation

Orthogonal Reactivity: Benzylic Chloride vs. Aryl Bromide Differentiation Enables Sequential Functionalization Without Cross-Reactivity

4-Bromo-2-(chloromethyl)-1-nitrobenzene contains two electrophilic carbon centers with fundamentally different reaction mechanisms and conditions: the benzylic chloride undergoes SN2-type nucleophilic substitution, while the aryl bromide participates in transition metal-catalyzed cross-coupling. This mechanistic orthogonality permits sequential derivatization without protecting group strategies. In a typical two-step sequence, the chloromethyl group can be first displaced by amines, alkoxides, or thiolates under basic SN2 conditions (K2CO3, DMF, 25-60°C), leaving the aryl bromide intact [1]. The resulting functionalized intermediate retains the aryl bromide for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [2]. By contrast, compounds bearing two identical halogens (e.g., 1-bromo-2-(bromomethyl)-4-nitrobenzene) or two aryl bromides require careful stoichiometric control and often yield statistical mixtures of mono- and di-substituted products .

Orthogonal reactivity Chemoselectivity Sequential functionalization

Nitro Group Reduction to Amine: Ortho-Chloromethyl Position Enables Subsequent Cyclization to Heterocyclic Scaffolds

The ortho relationship between the nitro group and chloromethyl substituent in 4-bromo-2-(chloromethyl)-1-nitrobenzene creates a privileged geometry for heterocycle construction. Reduction of the nitro group to the corresponding aniline (using Fe/HCl, SnCl2, or catalytic hydrogenation) generates a nucleophilic amine positioned ortho to the electrophilic chloromethyl group [1]. This 1,2-relationship facilitates intramolecular cyclization to form indoline, tetrahydroquinoline, or benzodiazepine scaffolds via nucleophilic attack of the aniline nitrogen on the benzylic chloride . The para-bromo substituent remains available for subsequent cross-coupling, enabling modular construction of diverse heterocyclic libraries. In contrast, the meta-chloromethyl isomer (1-bromo-3-(chloromethyl)-2-nitrobenzene) yields an aniline with a 1,3-relationship to the chloromethyl group, which cannot undergo facile 5- or 6-membered ring cyclization and instead requires intermolecular trapping or alternative ring-closure strategies .

Nitro reduction Heterocycle synthesis Indole Quinoline

Optimal Application Scenarios for 4-Bromo-2-(chloromethyl)-1-nitrobenzene in Research and Industrial Synthesis


Sequential Derivatization in Medicinal Chemistry Library Synthesis

In medicinal chemistry campaigns requiring rapid analog generation, 4-bromo-2-(chloromethyl)-1-nitrobenzene enables sequential derivatization without intermediate purification or protecting group introduction. The chloromethyl group can be first displaced with diverse amine nucleophiles (primary or secondary) to install amine-containing pharmacophores, followed by Suzuki-Miyaura coupling at the 4-bromo position to introduce aryl or heteroaryl diversity elements [1]. This two-step, one-pot compatible sequence generates highly functionalized biaryl-amine scaffolds with three points of diversity, maximizing library efficiency while minimizing synthetic operations [2].

Synthesis of 6-Substituted Indole Derivatives via Nitro Reduction and Cyclization

The ortho-chloromethyl-nitro geometry of this compound provides a direct route to 6-substituted indoles. Reduction of the nitro group generates an ortho-aminobenzyl chloride intermediate, which undergoes spontaneous or base-mediated intramolecular N-alkylation to form the indoline ring . Subsequent dehydrogenation yields the indole scaffold. The 4-bromo substituent, positioned at what becomes the 6-position of the indole, remains available for late-stage functionalization via cross-coupling, enabling the synthesis of 6-arylindoles, 6-aminoindoles, or 6-alkynylindoles—structural motifs prevalent in kinase inhibitors and GPCR modulators [3].

Bifunctional Cross-Linking and Bioconjugation Reagent Precursors

The orthogonal electrophilicity of the benzylic chloride and aryl bromide positions this compound as an ideal precursor for heterobifunctional cross-linkers. The chloromethyl group can be first conjugated to amine-containing biomolecules (peptides, proteins, or amine-functionalized surfaces) via SN2 displacement under aqueous or mild organic conditions [4]. The pendant aryl bromide remains intact and can subsequently undergo Pd-catalyzed conjugation with boronic acid-functionalized partners (e.g., fluorophores, affinity tags, or second biomolecules) to construct defined bioconjugates with precise stoichiometry and orientation [5].

Synthesis of Benzodiazepine and Benzoxazepine Scaffolds for CNS Drug Discovery

Following nitro reduction to the ortho-aminobenzyl chloride intermediate, reaction with α-halo esters or α-halo amides under basic conditions yields benzodiazepinone or benzoxazepinone scaffolds [6]. The 4-bromo substituent provides a handle for further diversification via cross-coupling after heterocycle formation. This approach is particularly valuable for constructing CNS-targeted compound libraries, as benzodiazepine and related fused diazepine scaffolds are privileged structures for GABA-A receptor modulation and other neurological targets [7].

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